BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

Catalog No.
S3320716
CAS No.
1383626-32-1
M.F
C14H28N2
M. Wt
224.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

CAS Number

1383626-32-1

Product Name

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine

Molecular Formula

C14H28N2

Molecular Weight

224.39

InChI

InChI=1S/C14H28N2/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16/h13-15H,2-12H2,1H3

InChI Key

UQHMEAZLQPVXPC-UHFFFAOYSA-N

SMILES

CCCCNCC1CCCN2C1CCCC2

Canonical SMILES

CCCCNCC1CCCN2C1CCCC2
  • Chemical Properties and Potential Applications:

    Based on its chemical structure, N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine contains a quinolizine ring, a common structural motif found in many biologically active natural products []. The presence of this ring system suggests potential for this molecule to interact with biological targets, but further research is needed to determine its specific activity.

  • Search for Published Research:

    Scientific literature databases can be searched for recent publications mentioning N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine. These databases include resources like PubMed [] and Scifinder []. Examining these resources might reveal recent research efforts involving this compound.

  • Availability of the Compound:

    Limited information exists regarding the commercial availability of N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine. Chemical suppliers can be searched to determine if the compound can be purchased for research purposes.

Butyl(octahydro-1H-quinolizin-1-ylmethyl)amine is a chemical compound characterized by its unique structure, which includes a butyl group attached to an octahydro-1H-quinolizin moiety. The molecular formula for this compound is C14H30N2C_{14}H_{30}N_{2} with a molecular weight of approximately 226.42 g/mol. It is commonly used in pharmaceutical applications due to its potential biological activities.

Typical of amines and cyclic structures. Notably, it can undergo:

  • Alkylation: The nitrogen atom in the amine group can react with alkyl halides to form more complex amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Hydrogenation: The quinolizidine ring can be hydrogenated under specific conditions to modify its saturation level.

These reactions make butyl(octahydro-1H-quinolizin-1-ylmethyl)amine versatile for synthetic organic chemistry.

Research indicates that compounds similar to butyl(octahydro-1H-quinolizin-1-ylmethyl)amine exhibit significant biological activities, particularly in the realm of antimalarial properties. For instance, derivatives of quinolizidine have shown low nanomolar inhibitory activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism of action may involve the inhibition of hemozoin formation, which is crucial for the parasite's survival.

Synthesis of butyl(octahydro-1H-quinolizin-1-ylmethyl)amine typically involves multi-step organic reactions:

  • Formation of the quinolizidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the butyl group: This may involve alkylation reactions where a butyl halide reacts with the nitrogen atom of the quinolizidine.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Butyl(octahydro-1H-quinolizin-1-ylmethyl)amine has potential applications in:

  • Pharmaceuticals: It may serve as a lead compound for developing new antimalarial drugs or other therapeutic agents.
  • Chemical Research: Its unique structural properties make it a subject of interest in studies exploring new synthetic methodologies and biological evaluations.

Interaction studies are crucial for understanding how butyl(octahydro-1H-quinolizin-1-ylmethyl)amine interacts with biological systems. Preliminary studies suggest that it may interact with specific protein targets involved in malaria pathogenesis, potentially blocking drug efflux mechanisms associated with resistance . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural features with butyl(octahydro-1H-quinolizin-1-ylmethyl)amine, including:

Compound NameStructure FeaturesBiological Activity
7-chloro-N-(lupinyl)aminoquinolineContains a quinoline core and an amino groupAntimalarial activity against P. falciparum
OctahydroquinolizineSimilar cyclic structure without the butyl groupPotentially similar biological properties
4-aminoquinolineContains a quinoline structureKnown antimalarial agent

The uniqueness of butyl(octahydro-1H-quinolizin-1-ylmethyl)amine lies in its specific combination of structural elements, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

2.7

Dates

Last modified: 08-19-2023

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